3-(4-Chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid
Description
3-(4-Chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid is an organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring and a hydroxybenzoic acid moiety
Properties
IUPAC Name |
3-(4-chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO5/c1-21-15(20)12-7-8(2-3-13(12)16)9-4-10(14(18)19)6-11(17)5-9/h2-7,17H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJUGEAIOKPFHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692032 | |
| Record name | 4'-Chloro-5-hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-94-8 | |
| Record name | 4'-Chloro-5-hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the esterification of 4-chloro-3-methoxycarbonylphenylboronic acid followed by a coupling reaction with a suitable benzoic acid derivative. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical to achieving the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
3-(4-Chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets. The chloro and hydroxy groups enable the compound to form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(methoxycarbonyl)phenylboronic acid
- 3-Chloro-4-methoxyphenylboronic acid
- 3-Fluorophenylboronic acid
Uniqueness
3-(4-Chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both synthetic chemistry and biological research .
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